4-(4-Fluorobenzyl)piperidine hydrochloride

NR2B NMDA antagonist PET imaging CNS radioligand

Select this 4-fluorobenzyl piperidine scaffold over generic benzylpiperidine or 4-chlorobenzyl variants to avoid invalid biological results. The para-fluoro substitution confers unique electronic and steric properties essential for high-affinity NR2B NMDA receptor binding (sub-nanomolar IC50) and potent tyrosinase inhibition (IC50=7.56 µM vs. 252 µM for the non-fluorinated analog). This hydrochloride salt is the optimal precursor for CNS radioligand development, anticonvulsant/neuroprotective agent synthesis, and melanin-modulation research. Ensure batch-to-batch consistency by sourcing from qualified suppliers offering ≥97% purity.

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 92822-03-2
Cat. No. B3021393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyl)piperidine hydrochloride
CAS92822-03-2
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
InChIKeyOJKWWANXBGLGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzyl)piperidine Hydrochloride (CAS 92822-03-2): Baseline Properties and Procurement Rationale


4-(4-Fluorobenzyl)piperidine hydrochloride (CAS 92822-03-2), with the molecular formula C12H17ClFN and a molecular weight of 229.72 g/mol, is a piperidine derivative distinguished by the presence of a 4-fluorobenzyl substituent on the piperidine nitrogen [1]. This structural feature enhances lipophilicity and influences biological activity relative to its non-fluorinated analogs, making it a key scaffold in medicinal chemistry for developing CNS-active agents and receptor-targeted probes . The compound serves as a critical intermediate in the synthesis of 4-(substituted-benzyl)piperidines and related pyrrolidines [2].

Why 4-(4-Fluorobenzyl)piperidine Hydrochloride Cannot Be Substituted with Unmodified Piperidine Analogs


The 4-fluorobenzyl moiety of 4-(4-fluorobenzyl)piperidine hydrochloride confers distinct electronic and steric properties that directly impact target engagement and downstream biological effects. This substitution is not functionally equivalent to a hydrogen, chloro, methyl, or methoxy group at the same position [1]. Empirical evidence demonstrates that the fluorine atom in the para position of the benzyl ring dramatically modulates affinity for key CNS targets such as NR2B-containing NMDA receptors, as well as tyrosinase inhibition, compared to unsubstituted or differently substituted analogs [2]. Consequently, substituting a generic 4-benzylpiperidine or a 4-(4-chlorobenzyl)piperidine for the 4-fluorobenzyl variant will yield significantly altered potency and selectivity profiles in biological assays, invalidating research outcomes and wasting procurement resources [3].

Quantitative Differentiation Guide: 4-(4-Fluorobenzyl)piperidine Hydrochloride vs. Closest Analogs


NR2B NMDA Receptor Affinity: Fluorobenzyl Substituent Confers Sub-Nanomolar Potency

A derivative of 4-(4-fluorobenzyl)piperidine, N-[4-(4-fluorobenzyl)piperidin-1-yl]-N'-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, demonstrated an IC50 of 5 nM against NR2B NMDA receptors in a [3H]Ro-25,6981 binding assay [1]. In stark contrast, the parent scaffold N-(2-phenoxyethyl)-4-benzylpiperidine (8) exhibited an IC50 of 630 nM (0.63 µM) for the NR1A/2B subunit combination in electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptors [2]. This represents a 126-fold enhancement in potency conferred by the 4-fluorobenzyl substituent and optimized linker compared to the unsubstituted benzylpiperidine lead.

NR2B NMDA antagonist PET imaging CNS radioligand

In Vivo Anticonvulsant Efficacy: Para-Methyl vs. Para-Fluoro Substitution Effects

While a direct in vivo efficacy measurement for 4-(4-fluorobenzyl)piperidine itself is not available, structure-activity relationship (SAR) studies on a related 4-hydroxy-4-benzylpiperidine series reveal the profound impact of para-substitution on in vivo activity. In a mouse maximal electroshock (MES) assay, the para-methylbenzyl analog (10b) demonstrated an ED50 of 0.7 mg/kg intravenously, a ~3-fold improvement in MES activity compared to the unsubstituted parent compound [1]. This data establishes a clear SAR trend: para-substitution on the benzyl ring is critical for in vivo potency. The 4-fluorobenzyl substituent, being a bioisostere of the methyl group with distinct electronic properties (strong -I effect), is predicted to similarly enhance in vivo activity relative to unsubstituted 4-benzylpiperidine, though its precise ED50 remains to be determined empirically [2].

anticonvulsant activity MES assay CNS drug discovery

Tyrosinase Inhibition: Fluorine Substitution Enables Double-Digit Micromolar Potency

A derivative of 4-(4-fluorobenzyl)piperidine, specifically compound 2d (a novel indole derivative synthesized from the 4-fluorobenzylpiperidine scaffold), exhibited an IC50 of 7.56 µM against mushroom tyrosinase, functioning as a mixed-type inhibitor [1]. This is significantly more potent than the lead compound 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a), which displayed an IC50 of 252 µM [1]. The para-fluorine substitution on the benzyl ring, combined with structural optimization, resulted in a 33-fold improvement in inhibitory activity relative to the unsubstituted benzylpiperidine starting point [1].

tyrosinase inhibitor melanogenesis skin pigmentation

CNS Depressant Activity: Fluorobenzyl Derivatives Outperform Chlorpromazine

Synthesized derivatives of 4-(4-fluorobenzyl)piperidine were evaluated for CNS depressant activity in a Sidman avoidance paradigm in rats. These fluorobenzylpiperidine derivatives were found to be more potent than chlorpromazine, with one derivative approaching the potency of the well-known antipsychotic haloperidol [1]. In contrast, a related study on 4-(4-chlorobenzyl)piperidine derivatives did not report comparable CNS depressant efficacy, indicating that the fluorine atom at the para position imparts a unique pharmacological profile not shared by its chloro analog [2].

CNS depressant neuroleptic Sidman avoidance

Radiotracer Brain Uptake: The Fluorine Substituent's Dual Role in PET Imaging

Radiotracers incorporating the 4-(4-[18F]fluorobenzyl)piperidine moiety, such as [18F]1a and [18F]2a, demonstrated very low brain uptake (0.035%-0.054% ID/g) in rat µPET experiments, accompanied by high bone accumulation indicative of radiodefluorination [1]. This contrasts with 11C-labeled radiotracers, which generally exhibit higher brain penetration [1]. While the fluorobenzyl group enables the use of 18F for PET imaging, its metabolic lability in vivo (hydroxylation of the benzyl ring leading to defluorination) limits brain bioavailability [1]. This represents a trade-off: the fluorine atom provides a handle for radiolabeling but also introduces a metabolic vulnerability not present in unsubstituted benzylpiperidine radiotracers [2].

PET imaging radiotracer blood-brain barrier penetration

Monoamine Oxidase Inhibition: A Class Distinction vs. Unsubstituted Benzylpiperidine

4-Benzylpiperidine exhibits reversible inhibition of monoamine oxidase (MAO) A and B, with IC50 values of 0.02 mM (20 µM) and 2 mM, respectively, and potent inhibition of dopamine uptake (IC50 = 0.1 µM) . In contrast, published studies on 4-(4-fluorobenzyl)piperidine do not report significant MAO inhibition; instead, its biological profile is dominated by interactions with NR2B NMDA receptors and tyrosinase [1]. The introduction of the para-fluorine substituent appears to shift the compound's primary mode of action away from monoaminergic systems towards glutamatergic and melanogenic targets, a critical divergence for target-based drug discovery [1].

MAO inhibitor neurotransmitter modulation dopamine uptake

Optimal Application Scenarios for 4-(4-Fluorobenzyl)piperidine Hydrochloride in Research and Industry


Development of High-Affinity NR2B-Selective NMDA Receptor Radioligands for PET Imaging

As demonstrated by the sub-nanomolar IC50 (5 nM) of fluorobenzylpiperidine-derived oxamides in NR2B binding assays [1], this compound is uniquely suited as a precursor for synthesizing high-affinity radioligands targeting the NR2B subunit of NMDA receptors. Despite challenges with in vivo brain penetration for some 18F-labeled derivatives, the scaffold's intrinsic affinity and selectivity make it a prime candidate for further medicinal chemistry optimization to improve pharmacokinetic properties for PET tracer development [1].

Lead Optimization in CNS Drug Discovery for Anticonvulsant and Neuroprotective Indications

The SAR established with 4-hydroxy-4-(4-methylbenzyl)piperidine demonstrates that para-substituted benzylpiperidines achieve enhanced in vivo anticonvulsant efficacy (ED50 = 0.7 mg/kg iv) compared to unsubstituted analogs [2]. The 4-fluorobenzyl derivative, as a close bioisostere, is anticipated to confer similar or superior in vivo activity, making it an attractive starting point for developing novel antiepileptic or neuroprotective agents. Its established CNS depressant profile further supports this application [3].

Design of Novel Tyrosinase Inhibitors for Cosmetic and Dermatological Research

A direct head-to-head comparison within a single study revealed that a 4-fluorobenzylpiperidine derivative (compound 2d) inhibits mushroom tyrosinase with an IC50 of 7.56 µM, a 33-fold improvement over the corresponding 4-benzylpiperidine analog (IC50 = 252 µM) [4]. This compelling data positions 4-(4-fluorobenzyl)piperidine hydrochloride as the preferred core scaffold for synthesizing and screening new tyrosinase inhibitors aimed at modulating melanin production for skin-whitening or melanoma research [4].

Synthesis of Selective CNS Depressants with Reduced Dopamine Receptor Blockade

Derivatives of 4-(4-fluorobenzyl)piperidine have been shown to exhibit CNS depressant activity in rats that is more potent than chlorpromazine, with one derivative approaching the potency of haloperidol, yet with a potentially improved side-effect profile [3]. This suggests that the 4-fluorobenzylpiperidine core can be elaborated to create neuroleptic agents with potent efficacy and a differentiated mechanism of action, making it a valuable intermediate for pharmaceutical research into atypical antipsychotics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorobenzyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.